Phthalazine ketone derivative 1

Description

Properties

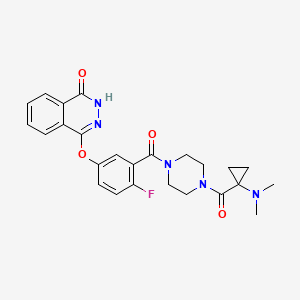

Molecular Formula |

C25H26FN5O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

4-[3-[4-[1-(dimethylamino)cyclopropanecarbonyl]piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H26FN5O4/c1-29(2)25(9-10-25)24(34)31-13-11-30(12-14-31)23(33)19-15-16(7-8-20(19)26)35-22-18-6-4-3-5-17(18)21(32)27-28-22/h3-8,15H,9-14H2,1-2H3,(H,27,32) |

InChI Key |

DZWVGXKLZPKLKS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Preparation Methods

The preparation of phthalazine ketone derivative 1 involves several synthetic routes and reaction conditions. One common method includes the use of aminoalkyl phthalazinone derivatives and a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides . Another approach involves the selective reduction, nitration, bromination, ring enlargement, reduction, Knoevenagel, and acylation reactions . These methods yield the desired phthalazine ketone derivative with high efficiency and purity.

Chemical Reactions Analysis

Phthalazine ketone derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, anhydrous phosphoric acid, benzyl bromides, and propargyl bromides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbon disulfide and anhydrous phosphoric acid yields phthalazinone-dithiocarbamate hybrids .

Scientific Research Applications

Synthesis of Phthalazine Ketone Derivative 1

The synthesis of this compound typically involves several chemical reactions, including:

- Selective Reduction : This step reduces specific functional groups while preserving others.

- Nitration : Introduction of nitro groups to enhance biological activity.

- Bromination : Adding bromine atoms to modify reactivity.

- Knoevenagel Condensation : A reaction that forms carbon-carbon bonds, crucial for building the compound's structure.

These methods collectively lead to the formation of phthalazine ketone derivatives with enhanced biological properties.

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable compound in drug development:

- Antitumor Activity : Studies have shown that phthalazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from the phthalazine structure have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 cells, by inducing apoptosis and inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) activity .

- Anti-inflammatory Effects : These derivatives have been noted for their potential to reduce inflammation, which is critical in treating chronic diseases and conditions such as arthritis .

- Immunosuppressive Properties : The unique structure of this compound allows it to modulate immune responses, making it a candidate for therapies in autoimmune diseases.

- Antimicrobial Activity : Recent studies suggest that phthalazine derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

Case Study 1: Anticancer Properties

A study focused on synthesizing novel phthalazine derivatives demonstrated that certain compounds exhibited IC50 values less than 10 µM against various cancer cell lines. These compounds showed promise as potent anticancer agents due to their ability to inhibit cell growth significantly .

Case Study 2: VEGFR2 Inhibition

Research highlighted the potential of phthalazine derivatives as VEGFR2 inhibitors. A series of synthesized compounds were tested for their binding affinity and inhibitory activity against VEGFR2, revealing promising results that support their use in targeted cancer therapies .

Case Study 3: Antimicrobial Efficacy

In a systematic review, researchers synthesized diverse phthalazine derivatives and evaluated their antimicrobial properties. Some derivatives displayed significant inhibition against common pathogens, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Phthalazine Ketone Derivatives

The following table summarizes notable phthalazine derivatives and their associated biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ketone derivative | Antitumor, anti-inflammatory |

| Vatalanib | Phthalazinone | Anticancer agent |

| Azelastine | Antihistamine | Treatment for allergic rhinitis |

| Dihydrophthalazine-1,4-dione | Dihydrophthalazine | Antimicrobial properties |

| Zopolrestat | Phthalazinone | Inhibits aldose reductase |

Mechanism of Action

The mechanism of action of phthalazine ketone derivative 1 involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind to gamma-aminobutyric acid receptors, and inhibit cyclooxygenase-2 . These interactions result in various pharmacological effects, including anti-inflammatory, analgesic, and antiproliferative activities .

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Pharmacological Targets and Mechanisms

PARP Inhibitors

Derivative 1 shares functional similarities with other phthalazine-based PARP inhibitors. Direct structural analogs of Derivative 1, such as those disclosed in patent literature, exhibit IC50 values in the nanomolar range, comparable to clinical-stage PARP inhibitors .

BTK Inhibitors

Hoffmann-La Roche’s phthalazine derivatives (e.g., Compound 35 and Compound 36 ) target Bruton’s tyrosine kinase (BTK) for chronic inflammatory diseases. While Derivative 1 focuses on PARP, these BTK inhibitors share structural motifs:

- Compound 35 : Phthalazine core with pyridone substitution. Despite good pharmacokinetics, it forms glutathione adducts, raising safety concerns .

- Compound 36 : Structural optimization (seven-membered ring locking) eliminated reactive metabolites, achieving high BTK potency without CYP3A4 time-dependent inhibition (TDI) .

Comparison Insight : Derivative 1’s ketone groups may reduce metabolic liabilities compared to Compound 35, aligning closer to the safety profile of Compound 34.

Anticancer Activity

Cisplatin-Competitive Derivatives

- 1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 12) and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 13) exhibit IC50 values lower than cisplatin in MTT assays against breast and lung cancer cell lines .

- Derivative 1 ’s PARP-specific action contrasts with these compounds’ undefined mechanisms but highlights the scaffold’s adaptability for diverse targets.

Cytotoxic Derivatives

Novel derivatives from 1-chloro-4-(4-phenoxyphenyl)phthalazine (e.g., Compound 1, 20, 25) show sub-micromolar IC50 values in MTT assays, though exact data are undisclosed .

Structural Advantage: Derivative 1’s ketone groups likely enhance binding to PARP’s NAD<sup>+</sup> pocket, whereas thiomethyl/anilino groups in Compounds 12/13 improve membrane permeability.

Therapeutic Versatility Beyond Oncology

- Antihyperglycemic Agents : Phthalazine derivatives with piperazine/amine spacers improve glucose and lipid profiles in diabetic models .

- Antimicrobials : Sulfonic acid-substituted derivatives (e.g., 10i , 10j ) show Gram-positive selectivity .

- Vasorelaxants: 4-(4-Bromophenyl)phthalazines with alkyl-piperazine chains act as α-adrenoceptor antagonists (e.g., 7j, IC50 = 0.8 μM) .

Scaffold Flexibility : Derivative 1’s PARP specificity contrasts with the scaffold’s broader applications, emphasizing substituent-driven target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phthalazine ketone derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Phthalazine ketone derivatives can be synthesized via cyclization reactions using diols and ketones under acidic conditions to form spirocyclic intermediates, followed by reduction to yield the target compound. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst choice (e.g., H₂SO₄ or Amberlyst) significantly impact yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of phthalazine ketone derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm for phthalazine rings) and ketone carbonyl peaks (δ 190–210 ppm).

- IR : Confirm ketone C=O stretching vibrations (~1700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with synthetic intermediates to validate structural integrity .

Q. What qualitative tests are reliable for distinguishing phthalazine ketones from aldehydes or other carbonyl-containing compounds?

- Methodological Answer : Perform Tollens’ test (negative for ketones), Schiff’s test (no color change), and iodoform test (positive for methyl ketones). For conclusive identification, prepare a solid derivative (e.g., 2,4-dinitrophenylhydrazone) and compare its melting point to literature values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of phthalazine ketone derivatives with enhanced anticancer activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phthalazine C-4 position to enhance VEGFR-2 inhibition.

- Hybrid Scaffolds : Combine phthalazine with pyrazole or hydrazine moieties to improve cytotoxicity (e.g., IC₅₀ < 10 μM against HepG2 cells).

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with VEGFR-2’s ATP-binding pocket. Prioritize derivatives with ΔG < -9 kcal/mol .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for phthalazine ketone derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human AOX enzymes oxidize phthalazine to phthalazone).

- Orthogonal Assays : Validate anticancer activity via MTT assays (in vitro) and xenograft models (in vivo). Adjust dosing regimens to account for bioavailability limitations .

Q. How can computational methods predict the metabolic pathways and toxicity risks of novel phthalazine ketone derivatives?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., ketone reduction, ring hydroxylation).

- Toxicity Screening : Perform Ames tests for mutagenicity and comet assays for DNA damage. Derivatives with logP > 3.5 may exhibit hepatotoxicity .

Q. What experimental approaches validate the dual antioxidant and anticancer mechanisms of phthalazine ketone derivatives?

- Methodological Answer :

- Antioxidant Assays : Measure DPPH radical scavenging (IC₅₀) and SOD activity in HT-29 cells.

- Mechanistic Studies : Use Western blotting to assess PI3K/Akt pathway activation (neuroprotection) and caspase-3 cleavage (apoptosis induction) .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in melting point data for phthalazine ketone derivatives?

- Answer : Standardize recrystallization solvents (e.g., ethanol/water mixtures) and heating rates (1–2°C/min). Compare results with differential scanning calorimetry (DSC) for higher accuracy .

Q. What advanced techniques characterize phthalazine ketone derivatives in polymer composites (e.g., PPESK)?

- Answer : Use dynamic mechanical analysis (DMA) to assess glass transition temperatures (Tg) and tribological testing (e.g., pin-on-disk) to evaluate wear resistance in SiO₂ nanocomposites .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.